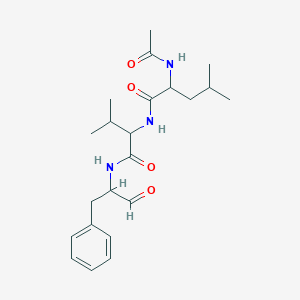

Ac-Leu-Val-Phe-aldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-4-methyl-N-[3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N3O4/c1-14(2)11-19(23-16(5)27)21(28)25-20(15(3)4)22(29)24-18(13-26)12-17-9-7-6-8-10-17/h6-10,13-15,18-20H,11-12H2,1-5H3,(H,23,27)(H,24,29)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWIJCYLMKAQLHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404937 | |

| Record name | N-Acetyl-Leu-Val-Phe-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160369-84-6 | |

| Record name | N-Acetyl-Leu-Val-Phe-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Aldehyde Group in Peptide Inhibitors: A Technical Guide to Covalent-Reversible Inhibition

For decades, the aldehyde functional group has been a cornerstone in the design of potent peptide inhibitors, particularly for proteolytic enzymes. Its inherent electrophilicity, when strategically incorporated into a peptide scaffold, provides a powerful tool for achieving high-affinity binding through the formation of a reversible covalent bond with nucleophilic residues in the enzyme's active site. This technical guide offers an in-depth exploration of the multifaceted role of the aldehyde group in peptide inhibitors, from its fundamental chemical properties to its application in contemporary drug discovery.

I. The Aldehyde "Warhead": A Reversible Covalent Advantage

At the heart of the aldehyde's utility in peptide inhibitors is its carbonyl carbon, which is highly susceptible to nucleophilic attack. This electrophilic nature allows it to act as a "warhead," a reactive moiety that forms a covalent bond with a target residue, most commonly a cysteine or serine in the active site of proteases.[1][2] Unlike irreversible covalent inhibitors that form highly stable bonds, the adduct formed by an aldehyde is typically a hemiacetal or thiohemiacetal, which can exist in equilibrium with the free enzyme and inhibitor.[1][3] This reversible covalent mechanism offers the "best of both worlds": the high potency and prolonged duration of action characteristic of covalent inhibition, coupled with the potential for reduced off-target effects and toxicity associated with irreversible inhibitors.[4]

The formation of this covalent bond significantly enhances the binding affinity of the inhibitor by providing a strong anchor point within the active site. This allows for the design of inhibitors with potencies in the nanomolar and even picomolar range. The peptide backbone of the inhibitor serves to correctly position the aldehyde warhead for optimal interaction with the catalytic machinery of the target enzyme.

Mechanism of Covalent Inhibition by a Peptide Aldehyde

The following diagram illustrates the reversible covalent inhibition of a cysteine protease by a peptide aldehyde inhibitor. The electrophilic aldehyde group of the inhibitor is attacked by the nucleophilic thiol group of the active site cysteine, forming a transient, yet potent, thiohemiacetal adduct.

Figure 1: Reversible covalent inhibition of a cysteine protease.

II. Design and Synthesis of Peptide Aldehydes

The synthesis of peptide aldehydes presents unique challenges due to the reactivity of the aldehyde group, which can be prone to oxidation and racemization.[5] Several synthetic strategies have been developed to overcome these hurdles, broadly categorized into solution-phase and solid-phase methods.[6][7]

Key Synthetic Approaches:

-

Oxidation of a C-terminal alcohol: A common and effective method involves the synthesis of a peptide with a C-terminal amino alcohol, which is then oxidized to the corresponding aldehyde in the final step. Reagents such as the Dess-Martin periodinane are frequently employed for this mild oxidation.[5]

-

Reduction of a Weinreb amide or ester: This approach involves the preparation of a peptide with a C-terminal Weinreb amide or a suitable ester, which can then be selectively reduced to the aldehyde using reagents like diisobutylaluminium hydride (DIBAL-H).[7]

-

Solid-Phase Synthesis: To facilitate purification and enable the creation of inhibitor libraries, solid-phase synthesis (SPS) methodologies have been adapted for peptide aldehydes.[5][7][8] These often involve protecting the aldehyde functionality as an acetal or oxazolidine during peptide chain elongation.[5]

Table 1: Comparison of Synthetic Strategies for Peptide Aldehydes

| Synthetic Strategy | Advantages | Disadvantages | Key Reagents |

| Oxidation of C-terminal Alcohol | Generally high yielding, stereochemical integrity often preserved. | Requires an additional oxidation step at the end of the synthesis. | Dess-Martin periodinane, SO3-pyridine |

| Reduction of Weinreb Amide/Ester | Can be performed on solid support, good control over reduction. | May require careful control of reaction conditions to avoid over-reduction. | DIBAL-H, LiAlH(OtBu)3 |

| Solid-Phase Synthesis (SPS) | High throughput, simplified purification, suitable for library synthesis. | Requires specialized linkers and protecting groups for the aldehyde. | Oxazolidine linkers, acetal protecting groups |

III. Characterization of Aldehyde-Containing Peptide Inhibitors

A thorough characterization of peptide aldehyde inhibitors is crucial to understand their mechanism of action and to guide further optimization. A combination of biochemical, biophysical, and structural techniques is typically employed.

Experimental Protocols:

A. Enzyme Kinetic Assays for Determining Inhibitor Potency

This protocol outlines a general procedure for determining the inhibition constant (Ki) of a peptide aldehyde inhibitor against a target protease using a fluorogenic substrate.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the peptide aldehyde inhibitor in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of the fluorogenic substrate specific for the target protease.

-

Prepare the assay buffer (e.g., Tris-HCl, HEPES) at the optimal pH for enzyme activity.

-

Prepare a solution of the purified target protease at a known concentration.

-

-

Assay Procedure:

-

In a 96-well microplate, add varying concentrations of the inhibitor to the wells.

-

Add a fixed concentration of the enzyme to each well and incubate for a predetermined time to allow for inhibitor binding (pre-incubation).

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (rates) from the linear portion of the fluorescence progress curves.

-

Plot the reaction rates as a function of the inhibitor concentration.

-

Determine the IC50 value (the inhibitor concentration that causes 50% inhibition) by fitting the data to a suitable dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (Km). For tight-binding inhibitors, more complex kinetic models may be necessary.[1]

-

B. Mass Spectrometry for Covalent Adduct Characterization

Mass spectrometry is a powerful tool to confirm the formation of a covalent adduct between the inhibitor and the enzyme and to identify the specific residue that is modified.

Step-by-Step Methodology:

-

Incubation:

-

Incubate the target enzyme with an excess of the peptide aldehyde inhibitor under conditions that favor adduct formation.

-

Include a control sample of the enzyme without the inhibitor.

-

-

Sample Preparation:

-

Remove excess, unbound inhibitor by dialysis or size-exclusion chromatography.

-

Denature the protein and digest it into smaller peptides using a specific protease (e.g., trypsin).

-

-

LC-MS/MS Analysis:

-

Separate the resulting peptides using liquid chromatography (LC).

-

Analyze the peptides by tandem mass spectrometry (MS/MS).

-

-

Data Analysis:

-

Compare the mass spectra of the inhibitor-treated sample with the control sample.

-

Identify the peptide fragment that shows a mass shift corresponding to the mass of the inhibitor.

-

Perform MS/MS fragmentation analysis on the modified peptide to pinpoint the exact amino acid residue that is covalently bound to the inhibitor.

-

Workflow for Characterizing Peptide Aldehyde Inhibitors

The following diagram outlines the typical workflow for the synthesis and characterization of a novel peptide aldehyde inhibitor.

Figure 2: A typical workflow for peptide aldehyde inhibitor development.

IV. Case Studies: Aldehyde Inhibitors in Action

The versatility of the aldehyde warhead is demonstrated by its successful application in developing inhibitors for a wide range of enzyme targets.

A. Proteasome Inhibitors for Cancer Therapy

The proteasome is a multi-catalytic protease complex that plays a critical role in protein degradation and is a validated target for cancer therapy. Peptide aldehydes, such as MG132, were among the first potent proteasome inhibitors discovered.[3][9] These inhibitors typically mimic the C-terminal residues of a substrate protein and form a hemiacetal adduct with the active site threonine residue of the proteasome's β-subunits.[3] The structural insights gained from these early aldehyde inhibitors have been instrumental in the development of clinically approved proteasome inhibitors.

B. Inhibitors of Viral Proteases

Viral proteases are essential for the replication of many viruses, making them attractive targets for antiviral drug development. Peptide aldehydes have been extensively investigated as inhibitors of viral proteases, including the main protease (Mpro or 3CLpro) of SARS-CoV-2.[1][5] These inhibitors are designed to fit within the substrate-binding pockets of the protease, with the aldehyde group positioned to react with the catalytic cysteine residue.[1] X-ray crystal structures of these inhibitor-enzyme complexes have provided detailed information on the binding interactions and have guided the design of more potent and selective antiviral agents.[1][10]

V. Overcoming the Challenges: The Future of Aldehyde Inhibitors

Despite their proven efficacy, the inherent reactivity of aldehydes can lead to metabolic instability, off-target reactions, and potential toxicity.[4][11] To address these limitations, researchers are exploring innovative strategies to "mask" the aldehyde group, creating prodrugs that release the active aldehyde only at the target site.[4] One such approach involves the use of self-masked aldehyde inhibitors (SMAIs), where the aldehyde is sequestered as a stable lactol and is released upon binding to the target enzyme.[4][11] Additionally, the incorporation of aza-peptide scaffolds, where the alpha-carbon of an amino acid is replaced by a nitrogen atom, has led to the development of novel aza-peptide aldehydes with unique inhibitory properties.[12]

VI. Conclusion

The aldehyde group remains a powerful and versatile tool in the design of peptide inhibitors. Its ability to form a reversible covalent bond with target enzymes provides a distinct advantage in achieving high potency and prolonged target engagement. While challenges related to stability and selectivity exist, ongoing innovations in medicinal chemistry, such as prodrug strategies and novel scaffold designs, are paving the way for the development of next-generation aldehyde-containing inhibitors with improved therapeutic profiles. A deep understanding of the chemistry and biology of the aldehyde warhead is essential for researchers and drug developers seeking to harness its full potential in the creation of novel therapeutics.

References

-

An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors. PubMed Central. [Link]

-

Synthesis of peptide aldehydes. PubMed. [Link]

-

Solid Phase Synthesis of C-Terminal Peptide Aldehydes. The Journal of Organic Chemistry. [Link]

-

Peptidyl aldehydes as reversible covalent inhibitors of protein tyrosine phosphatases. PubMed. [Link]

-

What are Aldehydes inhibitors and how do they work?. Patsnap Synapse. [Link]

-

Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases. PubMed Central. [Link]

-

Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases. Journal of Medicinal Chemistry. [Link]

-

Peptide aldehyde inhibitors challenge the substrate specificity of the SARS-coronavirus main protease. PubMed Central. [Link]

-

Aza-peptide aldehydes and ketones: synthesis and evaluation as human 20S proteasome inhibitors. Taylor & Francis Online. [Link]

-

Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome. MDPI. [Link]

-

Automated synthesis of peptide C-terminal aldehydes. Journal of the American Chemical Society. [Link]

-

Peptide aldehyde inhibitors bound to the substrate binding pockets of the NV protease. ResearchGate. [Link]

-

Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome. MDPI. [Link]

-

Peptidyl Aldehydes as Reversible Covalent Inhibitors of Src Homology 2 Domains. ElectronicsAndBooks. [Link]

-

Solid phase synthesis of peptide aldehydes. ResearchGate. [Link]

-

Targeted covalent inhibitors with an emphasis on reversible covalent inhibition. YouTube. [Link]

Sources

- 1. Peptide aldehyde inhibitors challenge the substrate specificity of the SARS-coronavirus main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of peptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to Ac-Leu-Val-Phe-aldehyde: A Reversible Covalent Inhibitor for Protease Research

This guide provides a comprehensive technical overview of Acetyl-Leucyl-Valyl-Phenylalaninal, commonly known as Ac-Leu-Val-Phe-aldehyde. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, mechanism of action, synthesis, and practical applications of this synthetic peptide aldehyde.

Introduction

Ac-Leu-Val-Phe-aldehyde is a synthetic tripeptide aldehyde that has garnered attention in the scientific community for its role as a modulator of protease activity. Its structure, featuring an N-terminal acetyl group and a C-terminal aldehyde, positions it as a tool for investigating cellular processes regulated by proteases, particularly in the fields of oncology and immunology.[1] This guide aims to provide a detailed understanding of this compound, grounded in scientific principles and practical insights for its effective use in a research setting.

Core Chemical Properties

A thorough understanding of the fundamental chemical properties of Ac-Leu-Val-Phe-aldehyde is paramount for its appropriate handling, storage, and application in experimental design.

| Property | Value | Source |

| CAS Number | 160369-84-6 | [2] |

| Molecular Formula | C₂₂H₃₃N₃O₄ | [1] |

| Molecular Weight | 403.52 g/mol | [1] |

| Canonical SMILES | CC(C)CC)C(=O)NC=O">C@HNC(=O)C | PubChem |

| Appearance | White to off-white solid | Typical for peptide aldehydes |

| Storage | Store at -20°C | [3][4] |

Solubility: While specific quantitative solubility data for Ac-Leu-Val-Phe-aldehyde in various solvents is not extensively published, peptide aldehydes of this nature generally exhibit limited solubility in aqueous solutions. For experimental use, it is recommended to prepare stock solutions in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or ethanol. It is crucial to perform small-scale solubility tests to determine the optimal concentration for your specific experimental conditions.

Stability: Peptide aldehydes can be susceptible to oxidation and degradation. For optimal performance, it is advisable to store the compound in a desiccated environment at the recommended temperature. Stock solutions in DMSO should be stored at -20°C and ideally used within a short period. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.

Mechanism of Action: Reversible Covalent Inhibition

Ac-Leu-Val-Phe-aldehyde belongs to the class of reversible covalent inhibitors. This mechanism is key to its function as a protease inhibitor. The electrophilic aldehyde group at the C-terminus of the peptide is the "warhead" that interacts with a nucleophilic residue in the active site of the target protease.

In the case of cysteine proteases like calpains and the chymotrypsin-like activity of the proteasome (which utilizes a threonine nucleophile), the mechanism proceeds as follows:

-

Initial Non-covalent Binding: The peptide backbone of Ac-Leu-Val-Phe-aldehyde (Leu-Val-Phe) directs the inhibitor to the active site of the protease through specific, non-covalent interactions with the substrate-binding pockets. This recognition is crucial for its selectivity.

-

Nucleophilic Attack: The nucleophilic thiol group of a cysteine residue (in calpains) or the hydroxyl group of a threonine residue (in the proteasome's β5 subunit) in the enzyme's active site attacks the electrophilic carbon of the aldehyde.

-

Hemiacetal Formation: This attack results in the formation of a covalent, yet reversible, hemiacetal adduct. This adduct effectively blocks the active site, preventing the natural substrate from binding and being cleaved.

The reversibility of this covalent bond is a critical feature. It allows for a dynamic inhibition that can be advantageous in cellular studies, potentially reducing off-target effects compared to irreversible inhibitors.

Diagram: Mechanism of Reversible Covalent Inhibition

Caption: Reversible covalent inhibition by Ac-Leu-Val-Phe-aldehyde.

Target Proteases: Calpains and the Proteasome

Based on the peptide sequence and the aldehyde warhead, Ac-Leu-Val-Phe-aldehyde is predicted to inhibit cysteine proteases, with a particular affinity for calpains and the chymotrypsin-like activity of the proteasome.

-

Calpains: These are calcium-dependent, non-lysosomal cysteine proteases involved in various cellular processes, including signal transduction, cell proliferation, and apoptosis. The Leu-Val-Phe sequence can fit into the substrate-binding cleft of calpains.

-

The 20S Proteasome: This is the catalytic core of the ubiquitin-proteasome system, responsible for the degradation of most intracellular proteins. The chymotrypsin-like activity, located at the β5 subunit, preferentially cleaves after large hydrophobic residues like phenylalanine. The Leu-Val-Phe sequence mimics a natural substrate for this active site.

Plausible Synthesis Route

While a specific, detailed synthesis protocol for Ac-Leu-Val-Phe-aldehyde is not publicly available, a plausible route can be constructed based on established methods for peptide aldehyde synthesis. A common and effective method involves the oxidation of the corresponding C-terminal peptide alcohol.

Diagram: Plausible Synthesis Workflow

Caption: A plausible synthetic workflow for Ac-Leu-Val-Phe-aldehyde.

Step-by-Step Methodology (Conceptual):

-

Peptide Synthesis: The protected tripeptide, Ac-Leu-Val-Phe-OH, is synthesized using standard solid-phase or solution-phase peptide synthesis methodologies.

-

Reduction to Peptide Alcohol: The C-terminal carboxylic acid of the protected peptide is selectively reduced to a primary alcohol (Ac-Leu-Val-Phe-ol). This can be achieved using reducing agents such as borane or its complexes.

-

Oxidation to Peptide Aldehyde: The resulting peptide alcohol is then oxidized to the corresponding aldehyde. Mild oxidation conditions are crucial to avoid over-oxidation to the carboxylic acid. Common methods include the Swern oxidation (using oxalyl chloride and DMSO) or the Dess-Martin periodinane oxidation.

-

Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to yield the final, high-purity Ac-Leu-Val-Phe-aldehyde.

-

Characterization: The final product should be characterized by mass spectrometry and NMR to confirm its identity and purity.

Experimental Protocols

The following are detailed, step-by-step methodologies for assessing the inhibitory activity of Ac-Leu-Val-Phe-aldehyde against its primary targets.

In Vitro Calpain Activity Assay (Fluorometric)

This protocol describes a common method for determining the in vitro efficacy of calpain inhibitors using a fluorogenic substrate.

Materials:

-

Purified calpain-1 or calpain-2 enzyme

-

Calpain assay buffer (e.g., 20 mM HEPES, 10 mM DTT, pH 7.5)

-

Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)

-

Ac-Leu-Val-Phe-aldehyde (dissolved in DMSO)

-

Calcium Chloride (CaCl₂) solution

-

96-well black microplate

-

Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

-

Prepare Reagents:

-

Prepare a working solution of the calpain substrate in assay buffer.

-

Prepare serial dilutions of Ac-Leu-Val-Phe-aldehyde in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

-

Assay Setup:

-

To each well of the 96-well plate, add the following in order:

-

Assay buffer

-

Ac-Leu-Val-Phe-aldehyde dilution or vehicle control (DMSO)

-

Purified calpain enzyme

-

-

Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.

-

-

Initiate Reaction:

-

Add the CaCl₂ solution to each well to activate the calpain.

-

Immediately add the fluorogenic substrate to each well to start the reaction.

-

-

Measurement:

-

Immediately begin monitoring the increase in fluorescence over time using the plate reader. Take readings every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

-

In Vitro Proteasome Chymotrypsin-Like Activity Assay (Fluorometric)

This protocol outlines a method to measure the chymotrypsin-like activity of the 20S proteasome and the inhibitory effect of Ac-Leu-Val-Phe-aldehyde.[5]

Materials:

-

Purified 20S proteasome

-

Proteasome assay buffer (e.g., 20 mM Tris-HCl, 1 mM EDTA, pH 7.5)

-

Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-Leu-Leu-Val-Tyr-AMC)

-

Ac-Leu-Val-Phe-aldehyde (dissolved in DMSO)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

-

Prepare Reagents:

-

Prepare a working solution of the proteasome substrate in assay buffer.

-

Prepare serial dilutions of Ac-Leu-Val-Phe-aldehyde in assay buffer. Maintain a consistent final DMSO concentration.

-

-

Assay Setup:

-

In a 96-well plate, add:

-

Assay buffer

-

Ac-Leu-Val-Phe-aldehyde dilution or vehicle control

-

Purified 20S proteasome

-

-

Incubate at 37°C for 15 minutes.

-

-

Initiate Reaction:

-

Add the fluorogenic substrate to each well.

-

-

Measurement:

-

Incubate the plate at 37°C and measure the fluorescence intensity at various time points (e.g., every 5 minutes for 60 minutes).

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

Ac-Leu-Val-Phe-aldehyde is a valuable research tool for investigating the roles of calpains and the proteasome in cellular physiology and pathology. Its character as a reversible covalent inhibitor provides a nuanced approach to studying these critical proteases. While specific inhibitory constants for this particular compound require empirical determination, its structural similarity to other potent peptide aldehyde inhibitors suggests its utility in a variety of experimental contexts. By understanding its chemical properties, mechanism of action, and appropriate handling, researchers can effectively employ Ac-Leu-Val-Phe-aldehyde to advance our understanding of protease biology and its implications in disease.

References

-

Chem-Impex. Ac-Leu-Val-Phe-aldéhyde. [Link]

-

Geng, P., et al. (2012). Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome. Molecules, 17(10), 11696-11713. [Link]

Sources

Ac-Leu-Val-Phe-aldehyde: A Technical Guide for Apoptosis Research

This guide provides an in-depth technical overview of Ac-Leu-Val-Phe-aldehyde (Ac-LVF-CHO), a potent, cell-permeable peptide aldehyde, for researchers, scientists, and drug development professionals investigating the intricate signaling pathways of apoptosis. We will delve into the core mechanisms of action, provide field-proven experimental protocols, and offer insights into the causality behind experimental choices, ensuring a robust and reproducible research framework.

Introduction: The Dual-Edged Sword of Ac-Leu-Val-Phe-aldehyde in Apoptosis

Ac-Leu-Val-Phe-aldehyde is a synthetic peptide aldehyde that has garnered significant interest in apoptosis research due to its inhibitory effects on two critical cellular proteolytic systems: calpains and the proteasome.[1] Apoptosis, or programmed cell death, is a fundamental process essential for tissue homeostasis, and its dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders.[2] By simultaneously targeting calpains and the proteasome, Ac-LVF-CHO offers a unique tool to dissect the complex interplay between these pathways in the orchestration of apoptosis.

Peptide aldehydes, as a class of inhibitors, are widely utilized in both in vitro and in vivo studies to probe the roles of various proteases.[1] Their mechanism of action typically involves the formation of a reversible hemiacetal with the active site serine or cysteine residue of the target protease. This guide will focus on the practical application of Ac-LVF-CHO to elucidate the roles of calpain and proteasome activity in apoptotic signaling.

Mechanistic Insights: Targeting Calpains and the Proteasome

The Calpain Family: Calcium-Dependent Executioners

Calpains are a family of calcium-dependent cysteine proteases that play crucial roles in various cellular processes, including signal transduction, cell motility, and, significantly, apoptosis.[3] In the context of apoptosis, calpains can be activated by elevated intracellular calcium levels, a common event in apoptotic signaling. Once activated, calpains can cleave a variety of substrates, leading to both pro-apoptotic and, in some contexts, anti-apoptotic effects.[3]

The interplay between calpains and caspases, the primary executioners of apoptosis, is complex and context-dependent. Calpains have been shown to cleave and activate certain pro-caspases, thereby amplifying the apoptotic signal. Conversely, in some cellular contexts, calpains can cleave and inactivate caspases, thus acting as negative regulators of apoptosis.[3] The use of calpain inhibitors like Ac-LVF-CHO is therefore critical in dissecting these intricate regulatory networks.[4][5]

The Proteasome: The Cellular Quality Control and Regulatory Hub

The proteasome is a large, multi-catalytic protease complex responsible for the degradation of the majority of intracellular proteins, particularly those that are damaged or no longer needed.[1] This degradation is crucial for maintaining cellular homeostasis and regulating a vast array of cellular processes, including cell cycle progression, signal transduction, and apoptosis. Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins, such as p53 and Bax, and the stabilization of cell cycle inhibitors, ultimately pushing the cell towards apoptosis.[6]

The chymotrypsin-like activity of the proteasome is a primary target for many peptide aldehyde inhibitors.[1] By blocking this activity, Ac-LVF-CHO can induce cell cycle arrest and apoptosis, making it a valuable tool for cancer research.[7]

The Synergy of Dual Inhibition

The ability of Ac-LVF-CHO to inhibit both calpains and the proteasome provides a powerful approach to studying their combined influence on apoptosis. For instance, the inhibition of calpain can prevent the breakdown of certain pro-apoptotic proteins, while the simultaneous inhibition of the proteasome ensures their accumulation, leading to a more robust apoptotic response. Understanding this synergy is key to interpreting experimental outcomes when using this inhibitor.

Experimental Workflows and Protocols

This section provides detailed, self-validating protocols for utilizing Ac-LVF-CHO in apoptosis research. It is crucial to note that optimal concentrations and incubation times should be empirically determined for each cell line and experimental condition.

General Considerations for Using Ac-Leu-Val-Phe-aldehyde

-

Solubility and Storage: Ac-LVF-CHO is typically soluble in organic solvents such as DMSO. Prepare a concentrated stock solution (e.g., 10-50 mM) in DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Working Concentration: The effective concentration of Ac-LVF-CHO can vary significantly between cell types. A typical starting range for in vitro studies is 10-100 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

-

Treatment Time: The duration of treatment will depend on the specific apoptotic events being investigated. Early events, such as calpain or proteasome inhibition, may be detectable within a few hours, while later events, such as caspase activation and DNA fragmentation, may require 12-48 hours of treatment.

Workflow for Investigating Ac-LVF-CHO-Induced Apoptosis

Figure 1. A generalized experimental workflow for studying apoptosis induced by Ac-Leu-Val-Phe-aldehyde.

Protocol: Calpain Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and provides a method to measure intracellular calpain activity.[8]

Materials:

-

Cells of interest

-

Ac-Leu-Val-Phe-aldehyde

-

Calpain Activity Assay Kit (containing a fluorogenic calpain substrate, e.g., Ac-LLY-AFC, lysis buffer, and reaction buffer)

-

96-well black, clear-bottom microplate

-

Fluorometric microplate reader (Excitation/Emission ~400/505 nm)

Procedure:

-

Cell Treatment: Seed cells in a culture plate and allow them to adhere overnight. Treat cells with various concentrations of Ac-LVF-CHO or a vehicle control (DMSO) for the desired time.

-

Cell Lysis:

-

Harvest cells by centrifugation.

-

Resuspend the cell pellet in the provided lysis buffer.

-

Incubate on ice for 10-15 minutes.

-

Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Assay Reaction:

-

In a 96-well plate, add an equal amount of protein from each lysate to separate wells.

-

Add the reaction buffer to each well.

-

Add the fluorogenic calpain substrate to each well.

-

Include a positive control (purified calpain) and a negative control (lysate with a known calpain inhibitor).

-

-

Measurement: Incubate the plate at 37°C, protected from light, for 1-2 hours. Measure the fluorescence using a microplate reader.

-

Data Analysis: Calpain activity is proportional to the fluorescence intensity. Normalize the fluorescence values to the protein concentration.

Protocol: Proteasome Activity Assay (Cell-Based, Fluorometric)

This protocol provides a method for measuring the chymotrypsin-like activity of the proteasome in live cells.

Materials:

-

Cells of interest

-

Ac-Leu-Val-Phe-aldehyde

-

Proteasome Activity Assay Kit (containing a cell-permeable fluorogenic substrate, e.g., Suc-LLVY-AMC)

-

96-well black, clear-bottom microplate

-

Fluorometric microplate reader (Excitation/Emission ~380/460 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Inhibitor Treatment: Treat cells with various concentrations of Ac-LVF-CHO or a vehicle control for 1-2 hours. Include a known proteasome inhibitor (e.g., MG-132) as a positive control for inhibition.

-

Substrate Addition: Add the cell-permeable fluorogenic proteasome substrate to each well.

-

Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence at multiple time points (e.g., every 15-30 minutes for 1-2 hours) to obtain kinetic data.

-

Data Analysis: The rate of increase in fluorescence is proportional to the proteasome activity.

Protocol: Caspase-3 Activation (Western Blot)

This protocol details the detection of cleaved (active) caspase-3 by Western blotting.

Materials:

-

Cells of interest

-

Ac-Leu-Val-Phe-aldehyde

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against cleaved caspase-3

-

Primary antibody against total caspase-3 (for loading control)

-

Primary antibody against a housekeeping protein (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with Ac-LVF-CHO as described previously. Harvest and lyse the cells.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane thoroughly.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Analysis: The presence of a band at ~17/19 kDa indicates cleaved, active caspase-3. Reprobe the membrane for total caspase-3 and a housekeeping protein to ensure equal loading.

Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining (Flow Cytometry)

This protocol is a standard method for quantifying apoptosis by detecting the externalization of phosphatidylserine (PS) and loss of membrane integrity.[9]

Materials:

-

Cells of interest

-

Ac-Leu-Val-Phe-aldehyde

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with Ac-LVF-CHO as described previously.

-

Cell Harvesting:

-

Collect both adherent and floating cells.

-

Wash the cells with cold PBS.

-

-

Staining:

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Use unstained, Annexin V-only, and PI-only controls for proper compensation and gating.

-

-

Data Interpretation:

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

Data Presentation and Interpretation

Quantitative Data Summary

| Assay | Parameter Measured | Expected Outcome with Ac-LVF-CHO |

| Calpain Activity | Fluorescence (RFU) | Decreased fluorescence |

| Proteasome Activity | Fluorescence (RFU) | Decreased fluorescence |

| Caspase-3 Activation | Band intensity (Western Blot) | Increased cleaved caspase-3 |

| Apoptosis (Flow) | % of Annexin V+ cells | Increased percentage |

Signaling Pathway Visualization

Figure 2. Simplified signaling pathway illustrating the dual inhibitory action of Ac-Leu-Val-Phe-aldehyde.

Conclusion and Future Perspectives

Ac-Leu-Val-Phe-aldehyde is a valuable pharmacological tool for investigating the roles of calpain and proteasome activities in apoptosis. Its dual inhibitory nature allows for the exploration of the complex crosstalk between these two crucial proteolytic systems. The protocols provided in this guide offer a robust framework for researchers to design and execute experiments aimed at elucidating the molecular mechanisms of apoptosis. Future studies could leverage this inhibitor in combination with other pathway-specific modulators to further unravel the intricate signaling networks that govern cell fate. As with any pharmacological inhibitor, it is essential to consider potential off-target effects and to validate key findings using complementary approaches, such as genetic knockdown or knockout of the target proteases.

References

-

A Cell‐Penetrant Peptide Disrupting the Transcription Factor CP2c Complexes Induces Cancer‐Specific Synthetic Lethality. Advanced Science. [Link]

-

Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome. Molecules. [Link]

-

The Fas/Fas Ligand Death Receptor Pathway Contributes to Phenylalanine-Induced Apoptosis in Cortical Neurons. PLoS ONE. [Link]

-

Therapeutic modulation of apoptosis: targeting the BCL-2 family at the interface of the mitochondrial membrane. Apoptosis. [Link]

-

Synthetic activation of caspases: Artificial death switches. Proceedings of the National Academy of Sciences. [Link]

-

Activation of Specific Apoptotic Caspases with an Engineered Small Molecule-Activated Protease. Cell Reports. [Link]

-

Selective Detection and Inhibition of Active Caspase-3 in Cells with Optimized Peptides. ACS Chemical Biology. [Link]

-

Therapeutic Modulation of Apoptosis: Targeting the BCL-2 Family at the Interface of the Mitochondrial Membrane. PubMed Central. [Link]

-

Inhibition of calpain reduces cell apoptosis by suppressing mitochondrial fission in acute viral myocarditis. Cell Biology and Toxicology. [Link]

-

Induction of Apoptotic Cell Death in Non-Small-Cell Lung Cancer Cells by MP28 Peptide Derived from Bryopsis plumosa. Marine Drugs. [Link]

-

Chemical synthesis of cell-permeable apoptotic peptides from in vivo produced proteins. Chembiochem. [Link]

-

Calpain Inhibition Protects against Virus-Induced Apoptotic Myocardial Injury. Journal of Virology. [Link]

-

Differential effects on p53-mediated cell cycle arrest vs. apoptosis by p90. Proceedings of the National Academy of Sciences. [Link]

-

Inhibition of calpain reduces cell apoptosis by suppressing mitochondrial fission in acute viral myocarditis. ResearchGate. [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology. [Link]

-

Role of Bcl-2 family proteins and caspases in the regulation of apoptosis. Molecular and Cellular Biochemistry. [Link]

-

Calpains, mitochondria, and apoptosis. Cell Communication and Signaling. [Link]

-

Calpain inhibition protects against virus-induced apoptotic myocardial injury. Journal of Virology. [Link]

-

A novel apoptosis pathway activated by the carboxyl terminus of p21. The Journal of Biological Chemistry. [Link]

-

Anti-apoptotic BCL-2 regulation by changes in dynamics of its long unstructured loop. Nature Communications. [Link]

-

Regulation of apoptosis by Bcl-2 family proteins. Journal of Cellular and Molecular Medicine. [Link]

-

Cells in cryptophycin-induced cell-cycle arrest are susceptible to apoptosis. Cancer Letters. [Link]

-

P19 a Parthenin Analog Induces Cell Lineage Dependent Apoptotic and Immunomodulatory Signaling in Acute Lymphoid Leukemia Cells. Frontiers in Pharmacology. [Link]

-

Programmed cell death detection methods: a systematic review and a categorical comparison. Cell Communication and Signaling. [Link]

-

A species specific metabolism leading to male rat reprotoxicity of Cyclamen aldehyde: in vivo and in vitro evaluation. Food and Chemical Toxicology. [Link]

Sources

- 1. Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Modulation of Apoptosis: Targeting the BCL-2 Family at the Interface of the Mitochondrial Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calpains, mitochondria, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calpain Inhibition Protects against Virus-Induced Apoptotic Myocardial Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calpain inhibition protects against virus-induced apoptotic myocardial injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential effects on p53-mediated cell cycle arrest vs. apoptosis by p90 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. P19 a Parthenin Analog Induces Cell Lineage Dependent Apoptotic and Immunomodulatory Signaling in Acute Lymphoid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition Of Caspase-3 Activity and Activation by Protein Glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Ac-Leu-Val-Phe-aldehyde in Neurodegenerative Disease Models

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Professionals

Executive Summary

Ac-Leu-Val-Phe-aldehyde (Ac-LVF-CHO) is a synthetic peptide aldehyde acting as a transition-state inhibitor of cysteine proteases. While structurally related to canonical Calpain Inhibitors (e.g., ALLN, MDL-28170), its specific tripeptide sequence (Leu-Val-Phe) confers distinct physiochemical properties and substrate mimicry profiles relevant to neurodegenerative research.

This guide provides a rigorous technical framework for utilizing Ac-LVF-CHO to dissect proteolytic pathways in Alzheimer’s Disease (AD), Parkinson’s Disease (PD), and excitotoxic injury models. It addresses the compound's mechanism, critical handling requirements to prevent oxidation, and self-validating experimental protocols to distinguish between calpain, cathepsin, and proteasome inhibition.

Part 1: Molecular Profile & Mechanism of Action

Chemical Identity and Binding Kinetics

Ac-LVF-CHO functions as a "warhead-based" inhibitor. The C-terminal aldehyde group acts as an electrophile, subject to nucleophilic attack by the active site thiol (cysteine) of the target protease. This forms a reversible hemi-thioacetal adduct, mimicking the transition state of peptide bond hydrolysis and effectively locking the enzyme.

-

Primary Targets: Calpain I (

-calpain), Calpain II (m-calpain), Cathepsin B/L. -

Secondary Targets: 20S Proteasome (chymotrypsin-like activity) at higher concentrations (>1-10

M). -

Sequence Relevance: The Leu-Val-Phe motif corresponds to the hydrophobic core (residues 17-19) of the Amyloid-

(A

Mechanism Visualization

The following diagram illustrates the nucleophilic attack mechanism and the downstream neuroprotective blockade.

Figure 1: Mechanism of Action. Ac-LVF-CHO forms a hemi-thioacetal adduct with Calpain, preventing the cleavage of structural (Spectrin) and signaling (p35) proteins.

Part 2: Experimental Handling & Stability (The "Trustworthiness" Pillar)

Peptide aldehydes are notoriously unstable if mishandled. Inconsistent data in literature often stems from oxidized or precipitated inhibitors.

Solubility and Storage Protocol

-

Hydrophobicity: The LVF sequence is highly hydrophobic.

-

Solvent: Dissolve in 100% dry DMSO (Dimethyl Sulfoxide). Do not use aqueous buffers for stock preparation.

-

Concentration: Prepare a 10 mM or 20 mM master stock.

-

Storage: Aliquot into small volumes (e.g., 20

L) to avoid freeze-thaw cycles. Store at -80°C .-

Critical: Peptide aldehydes oxidize to inactive carboxylic acids upon repeated exposure to air. Store under argon or nitrogen gas if possible.

-

Stability in Culture Media

-

Half-life: In cell culture media (pH 7.4), the aldehyde group is relatively stable (hours), but cellular uptake and intracellular reduction/oxidation can deplete the active compound.

-

Refresh Rate: For treatments >12 hours, replace the media containing fresh inhibitor every 12-24 hours to maintain effective inhibitory concentrations.

Part 3: Investigating Neuroprotection (In Vitro Protocols)

This section details a self-validating workflow to test Ac-LVF-CHO against glutamate-induced excitotoxicity, a standard model for neurodegeneration.

Experimental Design: The "Window of Opportunity"

Researchers must distinguish between pre-treatment (neuroprotection) and post-treatment (rescue). Calpain activation occurs within minutes of Calcium influx.

Model System: Primary Cortical Neurons (DIV 14) or Differentiated SH-SY5Y cells.

Step-by-Step Protocol

Step 1: Preparation

-

Plate cells in 96-well plates (viability) and 6-well plates (biochemistry).

-

Differentiate SH-SY5Y with Retinoic Acid (10

M) for 5-7 days to induce a neuronal phenotype (upregulation of Bcl-2 and Calpain substrates).

Step 2: Inhibitor Pre-incubation

-

Dilute Ac-LVF-CHO stock in warm media to final concentrations: 0.1, 1.0, 10, 50

M . -

Control A: Vehicle (DMSO matched to highest concentration, <0.1%).

-

Control B: Inactive analogue (e.g., Ac-LVF-OH) if available, to rule out non-specific peptide effects.

-

Incubate cells for 45-60 minutes prior to insult. Reasoning: Allows cell permeation before the calcium surge.

Step 3: Excitotoxic Insult

-

Add L-Glutamate (50-100

M) + Glycine (10 -

Incubate for 24 hours .

Step 4: Readouts (Self-Validating)

-

Primary Endpoint (Viability): MTT or LDH release assay.

-

Secondary Endpoint (Mechanism): Western Blot for Spectrin Breakdown Products (SBDPs) .

Biochemical Validation: The SBDP Signature

To prove Ac-LVF-CHO is inhibiting Calpain and not just acting as an antioxidant, you must analyze

| Enzyme | Cleavage Site | Fragment Size (SBDP) | Interpretation |

| Calpain | Tyr1176–Gly1177 | 145 kDa / 150 kDa | Necrosis/Excitotoxicity (Target of Ac-LVF-CHO) |

| Caspase-3 | Asp1185–Ser1186 | 120 kDa | Apoptosis (Downstream consequence) |

Validation Logic: Effective treatment with Ac-LVF-CHO should dose-dependently reduce the 145/150 kDa band. If only the 120 kDa band decreases, the compound may be acting downstream on Caspases, not directly on Calpain.

Part 4: Specificity & Pitfalls (Data Interpretation)

A common error in using peptide aldehydes is assuming absolute specificity. Ac-LVF-CHO inhibits multiple cysteine proteases.

Specificity Profile Table

Comparison of Ac-LVF-CHO with standard inhibitors.

| Inhibitor | Sequence | Calpain I/II ( | Cathepsin B ( | Proteasome ( | Specificity Notes |

| Ac-LVF-CHO | Ac-Leu-Val-Phe-CHO | < 50 nM | ~ 100 nM | > 1 | Potent Calpain/Cathepsin dual inhibitor. |

| MDL-28170 | Z-Val-Phe-CHO | 10 nM | 25 nM | > 5 | "Calpain Inhibitor III". Highly potent, cell permeable. |

| ALLN | Ac-Leu-Leu-Nle-CHO | 190 nM | 150 nM | ~ 6 | "Calpain Inhibitor I". Less potent, inhibits proteasome. |

| MG-132 | Z-Leu-Leu-Leu-CHO | 1.2 | - | 4 nM | Primarily a Proteasome inhibitor. |

Distinguishing Calpain vs. Cathepsin Effects

Since Ac-LVF-CHO inhibits both, how do you know which inhibition saved the neuron?

-

Strategy: Use a specific Cathepsin B inhibitor (e.g., CA-074-Me ) alongside Ac-LVF-CHO.

-

Logic: If CA-074-Me does not protect the neurons, but Ac-LVF-CHO does, the effect is likely Calpain-mediated.

Experimental Workflow Diagram

The following DOT diagram outlines the decision tree for validating the mechanism of action.

Figure 2: Validation Workflow. Distinguishing direct calpain inhibition from downstream anti-apoptotic effects using Spectrin Breakdown Products (SBDP) as biomarkers.

References

-

Donkor, I. O. (2000). A survey of calpain inhibitors. Current Medicinal Chemistry, 7(12), 1171-1188.

-

Wang, K. K. (2000). Calpain and caspase: can you tell the difference? Trends in Neurosciences, 23(1), 20-26.

-

Sasaki, T., et al. (1990). Inhibitory effect of di- and tripeptidyl aldehydes on calpains and cathepsins. Journal of Enzyme Inhibition, 3(3), 195-201.

-

Nixon, R. A. (2003). The role of proteolysis in Alzheimer's disease. Annals of the New York Academy of Sciences, 924(1), 117-131.

-

Chem-Impex International. Ac-Leu-Val-Phe-aldehyde Product Data.

Methodological & Application

Application Note: Ac-Leu-Val-Phe-aldehyde (Ac-LVF-CHO) in Drug Discovery

[1]

Introduction & Executive Summary

Ac-Leu-Val-Phe-aldehyde (Ac-LVF-CHO) is a potent, cell-permeable tripeptide aldehyde inhibitor used extensively in neurodegenerative research and protease kinetic studies.[1] While structurally related to the broadly used Calpain Inhibitors I (ALLN) and II (ALLM), the specific Leu-Val-Phe (LVF) sequence confers unique substrate mimicry, particularly relevant to the hydrophobic core of Amyloid-beta (A

This molecule functions as a transition-state analog , primarily targeting Calpains (I and II) , Cathepsins (B and L) , and the 20S Proteasome (chymotrypsin-like activity).[1] Its utility in drug discovery is anchored in its ability to modulate protein degradation pathways implicated in Alzheimer’s Disease (AD), ischemia, and lysosomal storage disorders.[1]

Key Technical Specifications

| Feature | Specification |

| Sequence | Acetyl-Leucine-Valine-Phenylalanine-Aldehyde |

| Mechanism | Reversible covalent inhibition (Hemithioacetal formation) |

| Primary Targets | Calpain I/II ( |

| Solubility | Hydrophobic; Soluble in DMSO, DMF, Ethanol |

| Cell Permeability | High (due to hydrophobic LVF core and N-terminal acetylation) |

Mechanism of Action

The pharmacological potency of Ac-LVF-CHO is derived from its "warhead"—the C-terminal aldehyde. Unlike irreversible inhibitors (e.g., epoxides or chloromethyl ketones), peptide aldehydes form a reversible hemi-thioacetal adduct with the active site cysteine of the target protease.[1]

Molecular Interaction Pathway

The aldehyde carbon acts as an electrophile, subject to nucleophilic attack by the thiol group (-SH) of the enzyme's catalytic cysteine.[1] This mimics the transition state of peptide bond hydrolysis, effectively "locking" the enzyme in a non-productive complex.

Figure 1: Mechanism of Cysteine Protease Inhibition by Ac-LVF-CHO. The aldehyde warhead traps the catalytic cysteine, preventing substrate hydrolysis.

Application Area 1: Neurodegenerative Disease Modeling[1]

The Leu-Val-Phe sequence is homologous to residues 17-19 of the Amyloid-beta (A

Calpain-Mediated Tau Pathology

In AD models, calcium dysregulation leads to Calpain hyperactivation.[1] Calpain cleaves the CDK5 activator p35 into the pathogenic p25 fragment, which drives Tau hyperphosphorylation.[1]

-

Experimental Utility: Ac-LVF-CHO is used to treat neuronal cultures (e.g., SH-SY5Y or primary cortical neurons) challenged with excitotoxins (Glutamate/NMDA) to prevent p25 generation.[1]

Protocol: Kinetic Fluorometric Calpain Assay

This protocol validates the inhibitory potential (IC50) of Ac-LVF-CHO against purified Calpain I/II before cell-based application.

Materials:

-

Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM DTT, 5 mM CaCl

(Add Ca -

Substrate: Suc-Leu-Leu-Val-Tyr-AMC (Fluorogenic, Ex 360nm / Em 460nm).[1]

-

Enzyme: Purified Calpain I (human erythrocytes).[1]

Step-by-Step Methodology:

-

Preparation: Dissolve Ac-LVF-CHO in DMSO to make a 10 mM stock. Prepare serial dilutions (0.1 nM to 10

M) in reaction buffer (without Ca -

Pre-incubation (Critical): Incubate 100 ng of Calpain I with the inhibitor for 15 minutes at 25°C .

-

Reaction Initiation: Add 50

M Suc-LLVY-AMC substrate.[1] -

Activation: Add CaCl

to a final concentration of 5 mM. -

Measurement: Monitor fluorescence kinetics for 20 minutes.

-

Analysis: Plot

vs. [Inhibitor] to determine IC50.

Application Area 2: Lysosomal Autophagy & Cathepsins[1]

Ac-LVF-CHO is a potent inhibitor of Cathepsin B and L . In oncology and immunology, it is used to study the role of lysosomal permeabilization and autophagy flux.

Distinguishing Calpain vs. Cathepsin Activity

Since Ac-LVF-CHO inhibits both families, specificity is achieved through buffer conditions:

-

Calpain Assays: Require Neutral pH (7.[1]4) + Calcium (mM range).[1]

-

Cathepsin Assays: Require Acidic pH (5.[1]5) + EDTA (to chelate Ca

and silence Calpains).[1]

Experimental Workflow: Autophagy Blockade

Inhibiting lysosomal proteases causes the accumulation of LC3-II (autophagosome marker) and p62 , proving that autophagic flux has been stalled.[1]

Figure 2: Workflow for validating autophagy inhibition using Ac-LVF-CHO.

Technical Considerations & Troubleshooting

Solubility and Storage

-

Solvent: DMSO is the preferred solvent.[8] Prepare high-concentration stocks (10-20 mM) to minimize DMSO volume in cell culture (<0.5% final).[1]

-

Stability: Aldehydes are prone to oxidation into inactive carboxylic acids.[1]

-

Storage: Lyophilized powder at -20°C (stable for years).[1]

-

In Solution: Use within 1 month if stored at -80°C. Always desiccate before opening the vial to prevent hygroscopic degradation.

-

Specificity Limitations

Ac-LVF-CHO is not perfectly selective.[1] At high concentrations (>10

-

Control Strategy: To prove Calpain-specific effects, use a parallel control with Calpeptin (more specific) or co-treat with a Proteasome-specific inhibitor (e.g., Epoxomicin) to rule out proteasome contributions.[1]

References

-

ChemicalBook. (n.d.).[1] AC-LEU-VAL-PHE-ALDEHYDE Properties and Suppliers.[1][3][9] Retrieved from [1]

-

Sasaki, T., et al. (1990).[1][2] Inhibitory effect of di- and tripeptidyl aldehydes on calpains and cathepsins.[1][10][11] Journal of Enzyme Inhibition. Retrieved from [1]

-

Tiwari, M., et al. (2011).[1] GX15-070 (obatoclax) induces apoptosis and inhibits cathepsin D and L mediated autophagosomal lysis.[1] Cancer Research.[1] Retrieved from [1]

-

Golde, T. E., et al. (2013).[1][12] Gamma-Secretase inhibitors and modulators.[1][10][12] Biochimica et Biophysica Acta.[1][12] Retrieved from [1]

-

Cayman Chemical. (n.d.).[1] Calpain Inhibitor III (MDL 28170) Product Information.[1] (Used for comparative mechanism data).[1] Retrieved from [1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. AC-LEU-VAL-PHE-ALDEHYDE | 160369-84-6 [chemicalbook.com]

- 4. GX15-070 (obatoclax) induces apoptosis and inhibits cathepsin D and L mediated autophagosomal lysis in antiestrogen resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 9. AC-LEU-VAL-PHE-ALDEHYDE, CasNo.160369-84-6 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]

- 10. Differential inhibition of calpain and proteasome activities by peptidyl aldehydes of di-leucine and tri-leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibitory effect of di- and tripeptidyl aldehydes on calpains and cathepsins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. γ-Secretase inhibitors and modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ac-Leu-Val-Phe-aldehyde in Calpain Activity Assays

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ac-Leu-Val-Phe-aldehyde, a potent reversible peptide aldehyde inhibitor, for the characterization of calpain activity. This document delves into the mechanistic underpinnings of its inhibitory action and furnishes detailed protocols for robust and reproducible in vitro calpain activity assays.

Introduction: The Role of Calpains and the Utility of Ac-Leu-Val-Phe-aldehyde

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play pivotal roles in a myriad of cellular processes, including signal transduction, cellular motility, and apoptosis.[1] Dysregulation of calpain activity is implicated in a range of pathologies such as neurodegenerative diseases, ischemic injury, and muscular dystrophy. Consequently, the study of calpain activity and the identification of specific inhibitors are of paramount importance in both basic research and therapeutic development.

Ac-Leu-Val-Phe-aldehyde (Ac-LVF-CHO) is a synthetic tripeptide aldehyde designed to competitively inhibit calpain activity. Its peptide sequence mimics the preferred substrate recognition motifs of calpains, while the C-terminal aldehyde acts as a "warhead" that interacts with the active site of the enzyme.

Mechanism of Inhibition: Covalent, Reversible Interaction

Peptide aldehydes, including Ac-Leu-Val-Phe-aldehyde, function as potent, reversible inhibitors of cysteine proteases like calpain. The inhibitory mechanism involves the formation of a covalent, yet reversible, hemiacetal adduct between the aldehyde group of the inhibitor and the thiol group of the active site cysteine residue (Cys-115 in human m-calpain) of the enzyme.[2][3] This interaction effectively blocks substrate access to the catalytic site, thereby inhibiting proteolytic activity.[2]

Selectivity Profile of Peptide Aldehyde Inhibitors

While Ac-Leu-Val-Phe-aldehyde is a potent calpain inhibitor, like many peptide aldehydes, it can exhibit cross-reactivity with other cysteine proteases. To provide a framework for understanding its potential selectivity, the inhibitory constants (Ki) for the structurally similar and well-characterized calpain inhibitor, Ac-Leu-Leu-Nle-aldehyde (ALLN), are presented below. It is important to note that while the peptide sequence differs slightly, the inhibitory mechanism and general potency are expected to be comparable.

| Enzyme | Inhibitor | Ki (nM) | Reference |

| Calpain I (μ-calpain) | Ac-Leu-Leu-Nle-aldehyde (ALLN) | 190 | [1][4] |

| Calpain II (m-calpain) | Ac-Leu-Leu-Nle-aldehyde (ALLN) | 220 | [1][4] |

| Cathepsin B | Ac-Leu-Leu-Nle-aldehyde (ALLN) | 150 | [1][4] |

| Cathepsin L | Ac-Leu-Leu-Nle-aldehyde (ALLN) | 0.5 | [5] |

Note: Lower Ki values indicate stronger inhibition. The data for ALLN highlights the potent inhibition of calpains and significant off-target inhibition of cathepsins, a factor to consider in experimental design and data interpretation.

Experimental Protocols

Preparation of Stock Solutions

a) Ac-Leu-Val-Phe-aldehyde Stock Solution:

-

Solvent Selection: Ac-Leu-Val-Phe-aldehyde is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[6] DMSO is recommended for preparing high-concentration stock solutions.

-

Preparation: To prepare a 10 mM stock solution, dissolve the appropriate mass of Ac-Leu-Val-Phe-aldehyde in high-purity, anhydrous DMSO. For example, for a compound with a molecular weight of 403.52 g/mol , dissolve 4.035 mg in 1 mL of DMSO.

-

Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6] Under these conditions, the stock solution should be stable for several months.

b) Calpain Enzyme Stock Solution:

-

Source: Use purified human or other mammalian calpain I or calpain II.

-

Buffer: Prepare a storage buffer, for example, 20 mM Tris-HCl (pH 7.5), 1 mM EDTA, 10 mM dithiothreitol (DTT).

-

Aliquoting and Storage: Aliquot the enzyme to avoid repeated freeze-thaw cycles and store at -80°C.

c) Fluorogenic Substrate Stock Solution (Suc-LLVY-AMC):

-

Substrate: Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin (Suc-LLVY-AMC) is a commonly used fluorogenic substrate for calpain.[7][8]

-

Preparation: Prepare a 10 mM stock solution in DMSO.

-

Storage: Store the stock solution protected from light at -20°C.

In Vitro Calpain Activity Assay Protocol (96-well plate format)

This protocol is designed for the kinetic measurement of calpain activity and its inhibition by Ac-Leu-Val-Phe-aldehyde using a fluorometric plate reader.

a) Assay Buffer:

-

50 mM Tris-HCl (pH 7.4)

-

50 mM NaCl

-

10 mM Dithiothreitol (DTT)

-

1 mM EDTA

-

1 mM EGTA

b) Assay Procedure:

-

Prepare Reagent Mix: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer and the desired final concentration of purified calpain enzyme.

-

Inhibitor Pre-incubation:

-

To the wells designated for inhibition testing, add the desired concentrations of Ac-Leu-Val-Phe-aldehyde (diluted from the stock solution with assay buffer).

-

To the control wells (no inhibitor), add an equivalent volume of the vehicle (e.g., DMSO-containing buffer).

-

Add the calpain enzyme solution to all wells.

-

Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate the Reaction:

-

Prepare a solution of the fluorogenic substrate (Suc-LLVY-AMC) in the assay buffer. A typical final concentration is 10-50 µM.

-

Add the substrate solution to all wells to initiate the reaction.

-

Immediately after adding the substrate, add CaCl2 to a final concentration that is optimal for the specific calpain isoform being tested (e.g., 5 mM for µ-calpain).[9]

-

-

Kinetic Measurement:

-

Immediately place the 96-well plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes. Use an excitation wavelength of ~354-360 nm and an emission wavelength of ~442-460 nm for the released AMC fluorophore.[7][8]

-

-

Data Analysis:

-

For each well, calculate the rate of the reaction (change in fluorescence intensity per unit time) from the linear portion of the kinetic curve.

-

To determine the percent inhibition, use the following formula: % Inhibition = 100 * (1 - (Rate with Inhibitor / Rate without Inhibitor))

-

To determine the IC50 value, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

-

Diagrams

Inhibitory Mechanism of Ac-Leu-Val-Phe-aldehyde

Caption: Reversible covalent inhibition of calpain by Ac-Leu-Val-Phe-aldehyde.

Workflow for In Vitro Calpain Inhibition Assay

Sources

- 1. apexbt.com [apexbt.com]

- 2. Calpain Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Co-crystal structures of primed side-extending α-ketoamide inhibitors reveal novel calpain-inhibitor aromatic interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Acetyl-L-phenylalanine | C11H13NO3 | CID 74839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. eurogentec.com [eurogentec.com]

- 8. ubpbio.com [ubpbio.com]

- 9. Synthesis and evaluation of fluorescent probes for the detection of calpain activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Preparation, Storage, and Handling of Ac-Leu-Val-Phe-aldehyde (Calpain Inhibitor)

Executive Summary

Ac-Leu-Val-Phe-aldehyde (Ac-LVF-CHO) is a potent, cell-permeable tripeptide aldehyde inhibitor primarily targeting Calpain I (

The aldehyde pharmacophore (-CHO) is critical for its inhibitory mechanism (reversible covalent binding) but renders the compound chemically unstable if mishandled. It is susceptible to oxidation (to inactive carboxylic acid) and hemiacetal formation . This guide provides a rigorous protocol to maximize the half-life and reproducibility of your inhibitor stocks.

Quick Reference Data

| Parameter | Specification |

| Chemical Structure | Acetyl-Leucine-Valine-Phenylalanine-Aldehyde |

| Primary Solvent | Anhydrous DMSO (Dimethyl Sulfoxide) |

| Solubility Limit | ~10–20 mM (in DMSO) |

| Stock Concentration | Recommended: 10 mM |

| Storage Temperature | -20°C (Standard) or -80°C (Long-term) |

| Critical Hazard | Moisture Sensitivity (Hygroscopic) & Oxidation |

Physicochemical Profile & Mechanism

Understanding the chemistry of Ac-LVF-CHO is the prerequisite for proper handling.

Mechanism of Action

Peptide aldehydes act as transition-state analogs . The electrophilic aldehyde carbon undergoes a nucleophilic attack by the active site cysteine thiolate (

Stability Challenges

-

Oxidation: The aldehyde group can spontaneously oxidize to a carboxylic acid (Ac-Leu-Val-Phe-COOH) upon exposure to atmospheric oxygen. The carboxylic acid form is biologically inactive against calpain.

-

Hydration/Hemiacetal Formation: In the presence of water or alcohols, aldehydes exist in equilibrium with hydrates (gem-diols) or hemiacetals. While reversible, these forms alter solubility and effective concentration.

-

Epimerization: The

-carbon of the C-terminal phenylalanine is chiral. Prolonged exposure to basic pH can cause racemization (L

Protocol: Stock Solution Preparation

Objective: Prepare a 10 mM stock solution of Ac-Leu-Val-Phe-aldehyde in anhydrous DMSO.

Materials Required[1][3][4][5][6][7][8]

-

Ac-Leu-Val-Phe-aldehyde lyophilized powder.[1]

-

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide),

99.9%, stored over molecular sieves.-

Note: Do not use "old" DMSO that has been opened frequently; it absorbs atmospheric water.

-

-

Vials: Amber glass vials (silanized preferred) or high-quality polypropylene microcentrifuge tubes (O-ring screw cap preferred).

-

Gas: Argon or Nitrogen tank (for purging).

Step-by-Step Workflow

Phase 1: Weighing & Environmental Control

-

Equilibration: Remove the product vial from the freezer and place it in a desiccator. Allow it to warm to room temperature (RT) for at least 45 minutes before opening .

-

Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic peptide, catalyzing hydrolysis and aggregation.

-

-

Weighing: If the vendor did not provide a pre-weighed aliquot, weigh approximately 1–5 mg of powder.

-

Tip: Peptide aldehydes are often static. Use an antistatic gun if available.

-

Phase 2: Solubilization

-

Calculation: Calculate the volume of DMSO required for a 10 mM stock.

(Check the specific MW on your batch label; it is typically ~445.5 g/mol depending on hydration state). -

Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

-

Mixing: Vortex moderately for 30 seconds. If particulates remain, sonicate in a water bath for 1–2 minutes. The solution should be completely clear and colorless.

Phase 3: Aliquoting & Storage

-

Aliquoting: Immediately dispense the stock into small, single-use aliquots (e.g., 10–50

L).-

Crucial: Avoid large volumes to prevent repeated freeze-thaw cycles.[1]

-

-

Inert Gas Overlay: Gently blow a stream of Argon or Nitrogen gas into the headspace of each tube before capping. This displaces oxygen and prevents oxidation of the aldehyde.

-

Freezing: Flash freeze aliquots in liquid nitrogen (optional but recommended) and store at -20°C or -80°C .

Visualization: Workflow & Mechanism

Preparation Workflow Diagram

Caption: Critical workflow for handling peptide aldehydes to prevent hydrolysis and oxidation.

Mechanism of Inhibition (Calpain)

Caption: Ac-LVF-CHO inhibits Calpain via reversible covalent attack of the catalytic cysteine on the aldehyde.

Usage in Biological Assays[5][8]

Dilution Strategy

Do not add the 100% DMSO stock directly to cells.

-

Intermediate Dilution: Dilute the stock 1:10 or 1:100 in your assay buffer (e.g., PBS or HEPES) to create a 10x or 100x working solution.

-

Final Application: Add this intermediate to your cell culture or reaction mix.

-

Target Final DMSO: Keep final DMSO concentration

(v/v) to avoid solvent toxicity.

-

Buffer Compatibility Warning

-

Avoid Primary Amines: When possible, avoid buffers with high concentrations of primary amines (like Tris or Glycine ) during long pre-incubations. The aldehyde group can react with amines to form Schiff bases .

-

Recommended Buffers: HEPES, MOPS, or PBS (Phosphate Buffered Saline).

Validating Activity (Self-Check)

If you suspect your stock has degraded:

-

Assay: Use a fluorogenic calpain substrate (e.g., Suc-LLVY-AMC ).

-

Control: Compare the IC50 of your stored stock against a freshly prepared standard. A significant right-shift in the IC50 curve indicates oxidation/degradation.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation upon thawing | DMSO absorbed moisture; freezing point depression. | Warm to 37°C and vortex. If solids persist, discard.[2] Use anhydrous DMSO next time. |

| Loss of biological potency | Oxidation of aldehyde to acid. | Check if vial was purged with Argon. Verify storage temp was |

| Yellowing of solution | Contamination or degradation. | Discard immediately. Peptide solutions should be colorless. |

| Cytotoxicity in controls | High DMSO concentration. | Ensure final DMSO is |

References

-

Donkor, I. O. (2000). A Survey of Calpain Inhibitors. Current Medicinal Chemistry, 7(12), 1171-1188. Link

-

Mehdi, S. (1991).[1] Cell-penetrating inhibitors of calpain.[1][3][4] Trends in Biochemical Sciences, 16, 150-153.[1] Link

-

Sigma-Aldrich. (n.d.). Peptide Stability and Storage Guidelines. Technical Resource. Link

-

Thermo Fisher Scientific. (n.d.). Handling and Storage of Peptides. Pierce Protein Methods. Link

-

Powers, J. C., et al. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews, 102(12), 4639-4750. Link

Sources

- 1. MDL-28170 (Calpain Inhibitor III) | Cell Signaling Technology [cellsignal.com]

- 2. wernerlab.weebly.com [wernerlab.weebly.com]

- 3. Mdl-28170 | C22H26N2O4 | CID 72430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. MDL 28170 (Calpain Inhibitor III), calpain and cathepsin B inhibitor (CAS 88191-84-8) | Abcam [abcam.com]

Troubleshooting & Optimization

How to improve the solubility of Ac-Leu-Val-Phe-aldehyde

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Ac-Leu-Val-Phe-aldehyde (Ac-LVF-CHO), a synthetic peptide aldehyde with significant applications in biochemical research.[1] This document provides in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound.

Introduction: Understanding the Challenge

Ac-Leu-Val-Phe-aldehyde is a potent inhibitor of various proteases and a valuable tool in studying enzymatic pathways. However, its sequence, composed entirely of hydrophobic amino acids (Leucine, Valine, Phenylalanine), coupled with a neutral N-terminal acetyl cap and a C-terminal aldehyde, renders it poorly soluble in aqueous solutions.[2][3][4] This guide will walk you through a systematic approach to effectively solubilize this peptide for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my lyophilized Ac-Leu-Val-Phe-aldehyde not dissolving in aqueous buffers like PBS or Tris?